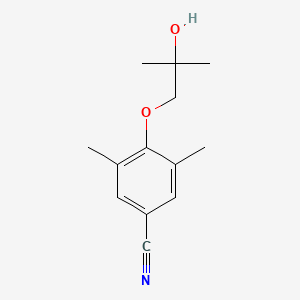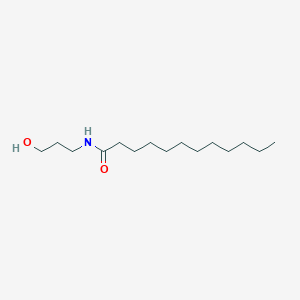
barium(2+);hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
barium hydride . It is a chemical compound with the formula BaH₂. Barium hydride is a white to gray crystalline substance that is primarily used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium hydride can be synthesized by reacting elemental barium with hydrogen gas at elevated temperatures, typically between 150-200°C. The reaction is as follows: [ \text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 ] This reaction requires careful control of temperature and pressure to ensure the formation of barium hydride .
Industrial Production Methods: In industrial settings, barium hydride is produced using similar methods but on a larger scale. The process involves the use of high-temperature reactors and controlled environments to maintain the necessary conditions for the reaction. The purity of the reactants and the control of reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Barium hydride undergoes several types of chemical reactions, including:
Oxidation: Barium hydride reacts with oxygen to form barium oxide and hydrogen gas. [ \text{BaH}_2 + \text{O}_2 \rightarrow \text{BaO} + \text{H}_2 ]
Hydrolysis: Barium hydride reacts with water to produce barium hydroxide and hydrogen gas. [ \text{BaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + 2\text{H}_2 ]
Common Reagents and Conditions:
Oxygen: Used in oxidation reactions.
Water: Used in hydrolysis reactions.
Solid Oxidants: Barium hydride can react explosively with solid oxidants such as halides or chromates.
Major Products:
Barium oxide (BaO): Formed from oxidation reactions.
Barium hydroxide (Ba(OH)₂): Formed from hydrolysis reactions.
Hydrogen gas (H₂): A common byproduct in both oxidation and hydrolysis reactions.
Aplicaciones Científicas De Investigación
Barium hydride has several applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the synthesis of certain biological compounds.
Industry: Utilized in the production of barium-containing compounds and materials.
Mecanismo De Acción
The mechanism by which barium hydride exerts its effects involves its ability to donate hydrogen atoms in chemical reactions. This property makes it a valuable reducing agent. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is used in. For example, in oxidation reactions, barium hydride donates hydrogen to form hydrogen gas, while in hydrolysis reactions, it reacts with water to produce barium hydroxide and hydrogen gas .
Comparación Con Compuestos Similares
- Calcium hydride (CaH₂)
- Strontium hydride (SrH₂)
- Magnesium hydride (MgH₂)
Comparison: Barium hydride is unique due to its specific reactivity and the conditions required for its synthesis. Compared to calcium hydride and strontium hydride, barium hydride has a higher molar mass and different reactivity patterns. Magnesium hydride, on the other hand, is lighter and has different applications in hydrogen storage and fuel cells .
Propiedades
Fórmula molecular |
BaH2 |
|---|---|
Peso molecular |
139.34 g/mol |
Nombre IUPAC |
barium(2+);hydride |
InChI |
InChI=1S/Ba.2H/q+2;2*-1 |
Clave InChI |
BPYQMQIZFKTCMA-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)



![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)


![1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethanone](/img/structure/B8670016.png)

